molecular formula C20H14N2O2S B2889058 (Z)-N-(3,4-diphenylthiazol-2(3H)-ylidene)furan-2-carboxamide CAS No. 313398-62-8

(Z)-N-(3,4-diphenylthiazol-2(3H)-ylidene)furan-2-carboxamide

Cat. No. B2889058
M. Wt: 346.4
InChI Key: BXUWKCDVRSUCRR-MRCUWXFGSA-N
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Description

Typically, a compound’s description includes its IUPAC name, molecular formula, and molecular weight. It may also include its appearance (solid, liquid, color, etc.) and any notable characteristics.



Synthesis Analysis

This would involve a detailed step-by-step process of how the compound is synthesized, including the starting materials, reagents, and conditions required for each step.



Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used for this purpose.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactivity of the compound and predicting its behavior in different chemical reactions.



Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and various spectroscopic properties. It also involves studying the compound’s stability under different conditions.


Scientific Research Applications

DNA Binding and Structural Insights

  • A study focusing on the interaction between furamidine, a compound structurally similar to berenil but with a furan moiety, and DNA revealed enhanced binding affinity due to direct hydrogen bond interactions. This provides a basis for understanding the structural origins of the binding affinity of related compounds, which could be useful in designing more effective DNA-targeting drugs (Laughton et al., 1995).

Sustainable Material Development

  • Research into furan-2,5-dicarboxylic acid (FDCA)-based furanic-aliphatic polyamides has highlighted their potential as sustainable alternatives to petrochemical-based polymers. Such materials demonstrate comparable thermal and mechanical properties to traditional polymers, suggesting their applicability in high-performance material applications (Jiang et al., 2015).

Synthetic Methodologies

  • A novel synthetic approach has been developed for the construction of furan and thiophene units through [4+1] annulation processes. This method offers a concise route to highly functionalized derivatives, highlighting the versatility of furan compounds in synthesizing potentially bioactive materials (He et al., 2020).

Biological Activities

  • Studies on Schiff base ligands containing the furan ring have demonstrated their significant antimicrobial activities. The metal complexes of these ligands show different degrees of inhibition against both gram-positive and gram-negative bacteria, indicating their potential as antimicrobial agents (Patel, 2020).

Safety And Hazards

This involves understanding the potential risks associated with handling and disposing of the compound. It includes its toxicity, flammability, and environmental impact.


Future Directions

This would involve discussing potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties.


Please consult a professional chemist or a trusted database for specific information about this compound. Always follow safety guidelines when handling chemicals.


properties

IUPAC Name

N-(3,4-diphenyl-1,3-thiazol-2-ylidene)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O2S/c23-19(18-12-7-13-24-18)21-20-22(16-10-5-2-6-11-16)17(14-25-20)15-8-3-1-4-9-15/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXUWKCDVRSUCRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=NC(=O)C3=CC=CO3)N2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(3,4-diphenylthiazol-2(3H)-ylidene)furan-2-carboxamide

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